molecular formula C19H16F3N3O5 B2496838 4-{2-Nitro-4-[({[3-(trifluoromethyl)benzoyl]oxy}imino)methyl]phenyl}morpholine CAS No. 339019-93-1

4-{2-Nitro-4-[({[3-(trifluoromethyl)benzoyl]oxy}imino)methyl]phenyl}morpholine

Cat. No. B2496838
CAS RN: 339019-93-1
M. Wt: 423.348
InChI Key: RVGHTGIUNWZAPB-FMCGGJTJSA-N
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Description

Synthesis Analysis

The synthesis of related compounds often involves reactions under kinetic or thermodynamic control, leading to the formation of products with specific configurations. For instance, the reaction of 3-nitro-2-trifluoro(trichloro)methyl- and 3-nitro-2-phenyl-2H-chromenes with 1-morpholinocyclopentene under controlled conditions results in the formation of cis,trans- or trans,trans-isomers, which are critical for determining the compound's final physical and chemical properties (Korotaev et al., 2017).

Molecular Structure Analysis

The molecular structure of such compounds is characterized by the specific arrangement of atoms and the stereochemistry involved. X-ray structural analysis often confirms these arrangements, providing insights into the compound's configuration and its implications on reactivity and interaction with other molecules. For example, stereochemistry plays a crucial role in determining the properties and reactivity of synthesized chromanes, as confirmed through X-ray analysis in related studies (Korotaev et al., 2017).

Chemical Reactions and Properties

Chemical reactions involving morpholine and related compounds are notable for their regio- and stereoselectivity, which are pivotal in synthesizing specific isomers with desired properties. These reactions often involve the addition of nucleophiles to electron-deficient sites, leading to a wide range of derivatives with varied biological and physical properties. For example, the diastereoselective reactions of certain nitrobutenes with morpholinoalkenes illustrate the complexity and specificity of these chemical processes (Korotaev et al., 2011).

Scientific Research Applications

Prodrug Development

The compound under investigation has been explored in the context of prodrug development. For instance, Rolando et al. (2013) synthesized water-soluble (benzoyloxy)methyl esters of acetylsalicylic acid (ASA), which contain a nitric oxide (NO)-releasing nitrooxy group. These compounds are designed as ASA prodrugs and show potential for clinical application due to their ability to inhibit platelet aggregation and exhibit anti-inflammatory activities with lower gastrotoxicity compared to ASA. This highlights the compound's relevance in the synthesis of therapeutically beneficial prodrugs (Rolando et al., 2013).

Antimicrobial Applications

The antimicrobial properties of compounds related to the 4-{2-Nitro-4-[({[3-(trifluoromethyl)benzoyl]oxy}imino)methyl]phenyl}morpholine have been explored. Gondhani et al. (2013) investigated the synthesis and antimicrobial elucidation of derivatives involving 4-nitro benzoyl isothiocyanate. Their research contributes to the understanding of the potential antimicrobial applications of these compounds (Gondhani et al., 2013).

Synthesis and Structural Analysis

The synthesis and structural analysis of compounds related to this compound have been a focus of several studies. For example, Valkonen et al. (2012) detailed the formation of crystals of certain N-salicylideneaniline derivatives, providing insights into their molecular structure and interactions. This kind of research enhances our understanding of the structural properties and potential applications of these compounds (Valkonen et al., 2012).

Liquid Crystalline Properties

Investigations into the liquid crystalline properties of related compounds have also been conducted. Thaker et al. (2012) synthesized and characterized compounds with liquid crystalline properties, which included Schiff base-ester central linkage with a 2,6-disubstituted naphthalene ring system. This research could be indicative of the potential for developing materials with unique optical and electronic properties (Thaker et al., 2012).

properties

IUPAC Name

[(Z)-(4-morpholin-4-yl-3-nitrophenyl)methylideneamino] 3-(trifluoromethyl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16F3N3O5/c20-19(21,22)15-3-1-2-14(11-15)18(26)30-23-12-13-4-5-16(17(10-13)25(27)28)24-6-8-29-9-7-24/h1-5,10-12H,6-9H2/b23-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVGHTGIUNWZAPB-FMCGGJTJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=C(C=C(C=C2)C=NOC(=O)C3=CC(=CC=C3)C(F)(F)F)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COCCN1C2=C(C=C(C=C2)/C=N\OC(=O)C3=CC(=CC=C3)C(F)(F)F)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16F3N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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